2-chloro-N-[4-(pyrrolidin-1-ylmethyl)phenyl]acetamide hydrochloride
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Description
“2-chloro-N-[4-(pyrrolidin-1-ylmethyl)phenyl]acetamide hydrochloride” is a biochemical used for proteomics research . It contains a pyrrolidine ring, which is a five-membered nitrogen heterocycle .
Synthesis Analysis
The synthesis of compounds with a pyrrolidine ring can be achieved through two main strategies: ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings . For instance, 4-(pyrrolidin-1-yl)benzonitrile derivatives were synthesized by optimizing the structure of previously reported 1-(4-cyano-1-naphthyl)-2,3-disubstituted pyrrolidine derivatives .Molecular Structure Analysis
The molecular formula of “this compound” is C13H17ClN2O•HCl . The pyrrolidine ring in the molecule contributes to the stereochemistry of the molecule and allows efficient exploration of the pharmacophore space due to sp3 hybridization .Future Directions
Mechanism of Action
Target of Action
Compounds with similar structures have shown nanomolar activity against ck1γ and ck1ε . These kinases play crucial roles in various cellular processes, including cell division, circadian rhythm, and Wnt signaling .
Mode of Action
It’s worth noting that benzylic halides, which are structurally similar to this compound, typically react via sn1 or sn2 pathways . This suggests that the compound might interact with its targets through a similar mechanism, leading to changes in the targets’ function.
Biochemical Pathways
Given its potential activity against ck1γ and ck1ε, it might influence pathways regulated by these kinases, such as the wnt signaling pathway .
Pharmacokinetics
The compound’s molecular weight (23872 g/mol ) falls within the range generally considered favorable for oral bioavailability.
Result of Action
Given its potential activity against ck1γ and ck1ε, it might influence cellular processes regulated by these kinases .
Action Environment
It’s worth noting that the compound is a solid at room temperature , suggesting that it might be stable under normal storage conditions.
Properties
IUPAC Name |
2-chloro-N-[4-(pyrrolidin-1-ylmethyl)phenyl]acetamide;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17ClN2O.ClH/c14-9-13(17)15-12-5-3-11(4-6-12)10-16-7-1-2-8-16;/h3-6H,1-2,7-10H2,(H,15,17);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FMUCZIJSMFVRGE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)CC2=CC=C(C=C2)NC(=O)CCl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18Cl2N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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